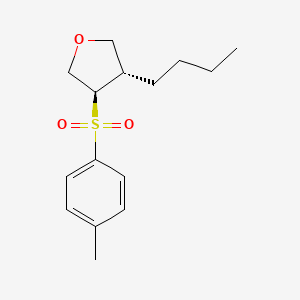
Trans-3-butyl-4-tosyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-butyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a butyl group at the 3-position and a tosyl group at the 4-position of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-butyl-4-tosyltetrahydrofuran typically involves the tosylation of a suitable tetrahydrofuran derivative. One common method is the reaction of 3-butyl-4-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-3-butyl-4-tosyltetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiolates can be used under mild conditions to replace the tosyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohols and alkanes.
Oxidation: Lactones and other oxygenated derivatives.
Scientific Research Applications
Trans-3-butyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-3-butyl-4-tosyltetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of the tosyl group. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
3-butyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
3-butyl-4-bromotetrahydrofuran: Contains a bromine atom at the 4-position.
3-butyl-4-chlorotetrahydrofuran: Contains a chlorine atom at the 4-position.
Uniqueness
Trans-3-butyl-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts specific reactivity and properties. The tosyl group is a better leaving group compared to halogens, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H22O3S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3S,4R)-3-butyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C15H22O3S/c1-3-4-5-13-10-18-11-15(13)19(16,17)14-8-6-12(2)7-9-14/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
BYJQGGLQXSCOMF-ZFWWWQNUSA-N |
Isomeric SMILES |
CCCC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


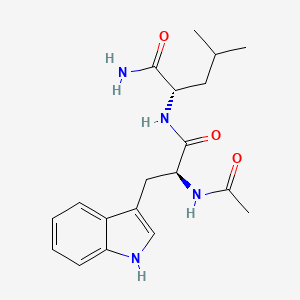
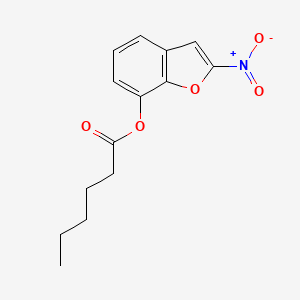



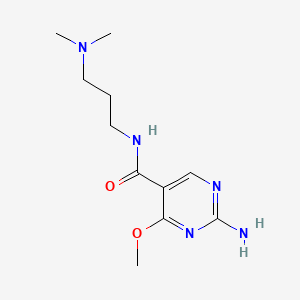
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
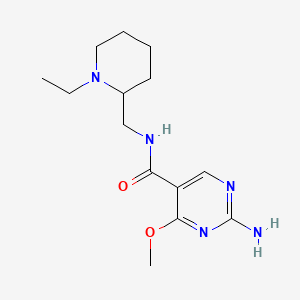
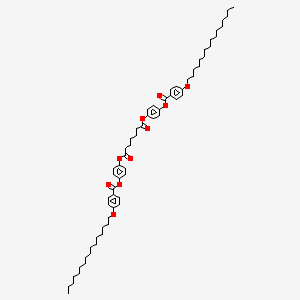
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

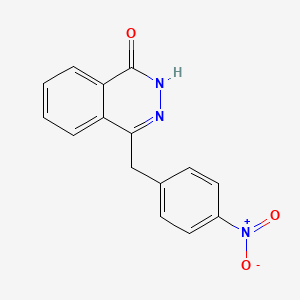

![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
